![molecular formula C22H20O2 B14195114 {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone CAS No. 919356-01-7](/img/structure/B14195114.png)
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzophenone with appropriate reagents under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in a solvent such as nitrobenzene, and the mixture is refluxed with stirring for a specific period. After the reaction, the product is isolated by neutralizing the reaction mixture and extracting the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the methyl groups.
Methanone, (4-methylphenyl)phenyl-: Similar structure but lacks the hydroxyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different overall structure.
Uniqueness
{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical and biological properties
特性
CAS番号 |
919356-01-7 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
[4-[hydroxy-(4-methylphenyl)methyl]phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H20O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14,21,23H,1-2H3 |
InChIキー |
DLELOZOSNKCIQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


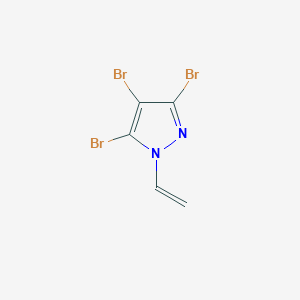
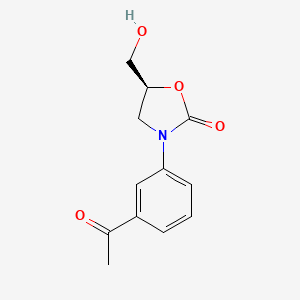
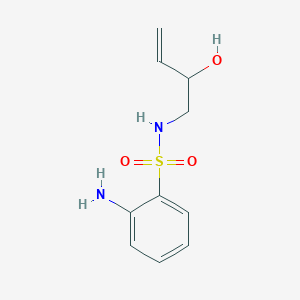
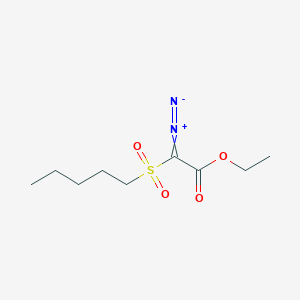
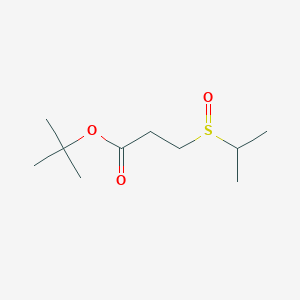
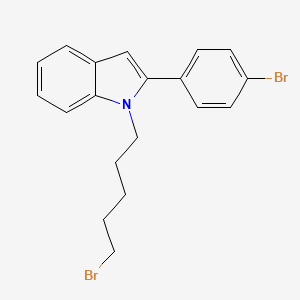
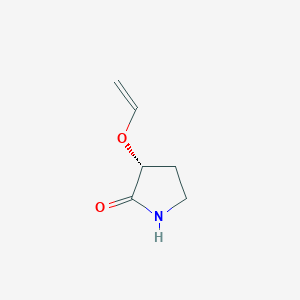
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
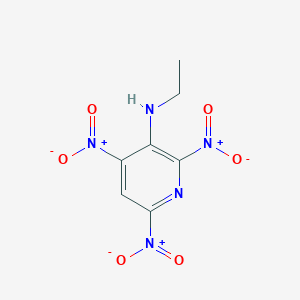

methanone](/img/structure/B14195094.png)
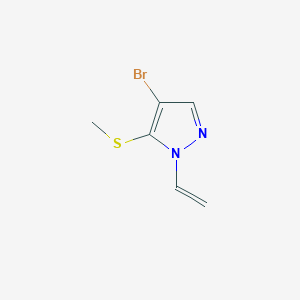
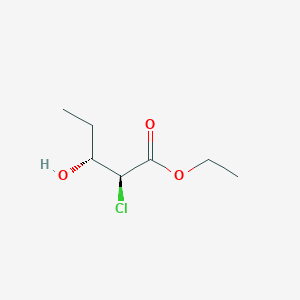
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
